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molecular formula C14H15ClN2O2S B8466853 2-chloro-N-[2-(propan-2-ylsulfonyl)phenyl]pyridin-4-amine

2-chloro-N-[2-(propan-2-ylsulfonyl)phenyl]pyridin-4-amine

Cat. No. B8466853
M. Wt: 310.8 g/mol
InChI Key: PUSNYSJKCKJABT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09273077B2

Procedure details

To a solution of 2-chloro-4-iodo-5-methylpyridine (2.00 mmol) in 8 mL toluene is added 1-amino-2-(isopropylsulphonyl)benzene (2.20 mmol), palladium acetate (22.4 mg, 0.0100 mmol), XANTPHOS (69.4 mg, 0.120 mmol), and cesium carbonate (2.20 mmol). The mixture is purged with nitrogen, and can be subjected to microwaves at 100° C. until formation of 2-chloro-N-[2-(propan-2-ylsulfonyl)phenyl]pyridin-4-amine. The reaction mixture can then be concentrated and purified by silica gel chromatography.
Quantity
2 mmol
Type
reactant
Reaction Step One
Quantity
2.2 mmol
Type
reactant
Reaction Step One
Quantity
69.4 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
2.2 mmol
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
22.4 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6](I)[C:5](C)=[CH:4][N:3]=1.[NH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[S:17]([CH:20]([CH3:22])[CH3:21])(=[O:19])=[O:18].CC1(C)C2C(=C(P(C3C=CC=CC=3)C3C=CC=CC=3)C=CC=2)OC2C(P(C3C=CC=CC=3)C3C=CC=CC=3)=CC=CC1=2.C(=O)([O-])[O-].[Cs+].[Cs+]>C1(C)C=CC=CC=1.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[Cl:1][C:2]1[CH:7]=[C:6]([NH:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=2[S:17]([CH:20]([CH3:22])[CH3:21])(=[O:19])=[O:18])[CH:5]=[CH:4][N:3]=1 |f:3.4.5,7.8.9|

Inputs

Step One
Name
Quantity
2 mmol
Type
reactant
Smiles
ClC1=NC=C(C(=C1)I)C
Name
Quantity
2.2 mmol
Type
reactant
Smiles
NC1=C(C=CC=C1)S(=O)(=O)C(C)C
Name
Quantity
69.4 mg
Type
reactant
Smiles
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)P(C6=CC=CC=C6)C7=CC=CC=C7)C
Name
cesium carbonate
Quantity
2.2 mmol
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
8 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
22.4 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture is purged with nitrogen
CUSTOM
Type
CUSTOM
Details
can be subjected to microwaves at 100° C. until formation of 2-chloro-N-[2-(propan-2-ylsulfonyl)phenyl]pyridin-4-amine
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture can then be concentrated
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography

Outcomes

Product
Name
Type
Smiles
ClC1=NC=CC(=C1)NC1=C(C=CC=C1)S(=O)(=O)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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